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(-)-Dihydrojasmonic acid

Cat. No.: B1345552
CAS No.: 3572-64-3
M. Wt: 212.28 g/mol
InChI Key: PQEYTAGBXNEUQL-UHFFFAOYSA-N
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Description

Classification and Chemical Nature of Dihydrojasmonic Acid within Jasmonates

Dihydrojasmonic acid is classified as a jasmonate, a group of lipid-based plant hormones. evitachem.comfoodb.ca Jasmonates are derived from fatty acids, primarily linolenic acid, through the octadecanoid pathway. evitachem.com Dihydrojasmonic acid is a derivative of jasmonic acid, differing in the saturation of the pentenyl side chain. ontosight.ai Specifically, it is the dihydro derivative of jasmonic acid, meaning it has two additional hydrogen atoms, which saturates a double bond present in the jasmonic acid structure. ebi.ac.uk

Chemically, dihydrojasmonic acid is an oxo monocarboxylic acid with the molecular formula C₁₂H₂₀O₃. evitachem.comcaymanchem.comsigmaaldrich.com Its structure consists of a cyclopentanone (B42830) ring with two side chains: a pentyl group and a carboxymethyl group. caymanchem.com This structure is fundamental to its biological activity and its interactions within the plant's signaling networks.

Table 1: Chemical Properties of Dihydrojasmonic Acid

Historical Context and Discovery of Dihydrojasmonic Acid as a Plant Regulator

The study of jasmonates began with the discovery of methyl jasmonate as a fragrant component of jasmine oil in 1962. This was followed by the isolation of jasmonic acid from a fungus in 1971. The recognition of these compounds as plant growth regulators spurred further research into related structures, including dihydrojasmonic acid.

Early research in the 1970s identified dihydrojasmonic acid as a compound with effects on plant growth. For instance, a 1975 study published in the Journal of Agricultural and Food Chemistry reported that dihydrojasmonic acid inhibited lettuce seed germination and reduced the radicle length of seedlings. caymanchem.com The occurrence of dihydrojasmonic acid in the fruits of the broad bean further highlighted its natural presence in plants and its potential physiological significance. annualreviews.org These initial findings laid the groundwork for understanding dihydrojasmonic acid's role as a regulator of various plant processes.

Overview of Dihydrojasmonic Acid's Significance in Plant Physiology and Development

Dihydrojasmonic acid is a versatile signaling molecule involved in a multitude of plant physiological and developmental processes. chemimpex.com Its functions are integral to a plant's ability to respond to its environment and to regulate its own growth and life cycle.

Key Roles of Dihydrojasmonic Acid:

Growth Regulation: Dihydrojasmonic acid is recognized as a plant growth regulator. caymanchem.commedchemexpress.com It can influence processes such as seed germination and root development. caymanchem.comchemimpex.com While it can inhibit growth in some contexts, it can also promote certain aspects of plant development. caymanchem.comashs.org

Defense Mechanisms: Like other jasmonates, dihydrojasmonic acid is crucial for plant defense. chemimpex.comontosight.ai It helps to induce defense responses against a range of biotic stresses, including attacks from insects and pathogens. chemimpex.comontosight.ai This involves the activation of genes that produce defensive compounds. evitachem.com

Metabolic Regulation: Dihydrojasmonic acid is a metabolite of jasmonic acid, and its formation and further conversion are part of the complex regulation of the jasmonate signaling pathway. evitachem.comuniversiteitleiden.nl For example, it can be hydroxylated to form compounds like 12-hydroxy-9,10-dihydrojasmonic acid, which also has a role in plant growth regulation. evitachem.com

Table 2: Investigated Effects of Dihydrojasmonic Acid in Plants

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O3 B1345552 (-)-Dihydrojasmonic acid CAS No. 3572-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-oxo-2-pentylcyclopentyl)acetic acid
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InChI

InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-10H,2-8H2,1H3,(H,14,15)
Source PubChem
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InChI Key

PQEYTAGBXNEUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30883989
Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-
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Molecular Weight

212.28 g/mol
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CAS No.

3572-64-3, 98674-52-3
Record name (±)-9,10-Dihydrojasmonic acid
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Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-
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Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-
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Record name 3-oxo-2-pentylcyclopentaneacetic acid
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Biosynthesis and Metabolism of Dihydrojasmonic Acid

Precursors and Initial Enzymatic Steps in Dihydrojasmonic Acid Biosynthesis

The journey to dihydrojasmonic acid begins with fatty acid precursors, which undergo a series of enzymatic reactions to initiate the formation of this important signaling molecule.

The primary precursor for the biosynthesis of jasmonates, including dihydrojasmonic acid, is alpha-linolenic acid (18:3). evitachem.comwikipedia.org This polyunsaturated fatty acid is released from chloroplast membranes by the action of lipases in response to various stress stimuli. wikipedia.org In addition to alpha-linolenic acid, there is evidence suggesting that linoleic acid (18:2) may also serve as a precursor for a parallel pathway leading to the formation of dihydrojasmonates, although this pathway has not been studied in as much detail. pnas.org

Alpha-linolenic acid is an essential omega-3 fatty acid, meaning it cannot be synthesized by humans and must be obtained through diet. oregonstate.eduwikipedia.org In plants, it is a crucial component of thylakoid membranes within chloroplasts. wikipedia.org Linoleic acid, an omega-6 fatty acid, is also an essential fatty acid for humans and a common component of plant oils. wikipedia.org

Once released from the membrane, the fatty acid precursor undergoes oxidation. The first key enzyme in this process is lipoxygenase (LOX) . wikipedia.orgresearchgate.net LOX catalyzes the introduction of molecular oxygen into the fatty acid chain. wikipedia.org Specifically, 13-lipoxygenases act on alpha-linolenic acid to form 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT). researchgate.netnih.gov

The subsequent step is catalyzed by allene (B1206475) oxide synthase (AOS) , a member of the CYP74A family of cytochrome P450 enzymes. researchgate.netnih.gov AOS converts the hydroperoxide intermediate (13-HPOT) into an unstable allene oxide. evitachem.comnih.gov This highly reactive molecule serves as a critical branch point in the oxylipin pathway.

Role of Alpha-Linolenic Acid and Linoleic Acid as Fatty Acid Precursors

Dihydrojasmonic Acid Formation within the Octadecanoid Pathway

The formation of dihydrojasmonic acid is an integral part of the octadecanoid pathway, which is the central biosynthetic route for all jasmonates. wikipedia.orgnih.gov

Following the action of AOS, the unstable allene oxide is acted upon by allene oxide cyclase (AOC) to produce 12-oxo-phytodienoic acid (12-OPDA). researchgate.net This cyclization step establishes the characteristic cyclopentenone ring structure of jasmonates. nih.gov It has been proposed that a separate oxylipid cascade, starting from linoleic acid, could lead to the formation of 15,16-dihydro-12-oxophytodienoic acid, a direct precursor to 9,10-dihydrojasmonate. pnas.org

12-OPDA is a crucial intermediate and a signaling molecule in its own right, capable of activating gene expression. pnas.orgnih.gov

To form jasmonic acid and its derivatives, 12-OPDA undergoes further modifications. First, the cyclopentenone ring of 12-OPDA is reduced by 12-oxophytodienoic acid reductase (OPR) . researchgate.net This reaction is followed by a series of three beta-oxidation cycles that shorten the carboxylic acid side chain. wikipedia.orgnih.govresearchgate.net This process ultimately yields jasmonic acid. researchgate.net Dihydrojasmonic acid is closely related to jasmonic acid, differing by the saturation of the pentenyl side chain. While the precise enzymatic step leading to the reduction of this side chain to form dihydrojasmonic acid from a jasmonic acid precursor is not fully elucidated, it is understood to be a metabolite within this pathway. evitachem.com

EnzymeAbbreviationFunction in Dihydrojasmonic Acid Biosynthesis
LipoxygenaseLOXOxidizes fatty acid precursors (alpha-linolenic acid or linoleic acid). wikipedia.orgresearchgate.net
Allene Oxide SynthaseAOSConverts hydroperoxy fatty acids to an unstable allene oxide. evitachem.comnih.gov
Allene Oxide CyclaseAOCCyclizes the allene oxide to form 12-oxo-phytodienoic acid (12-OPDA). researchgate.net
12-Oxo-Phytodienoic Acid ReductaseOPRReduces the cyclopentenone ring of 12-OPDA. researchgate.net

Conversion from 12-Oxo-Phytodienoic Acid (12-OPDA)

Intracellular Localization of Dihydrojasmonic Acid Biosynthesis

The biosynthesis of jasmonates, including dihydrojasmonic acid, is a compartmentalized process, occurring across different organelles within the plant cell. researchgate.netresearchgate.net

The initial steps of the pathway, from the liberation of alpha-linolenic acid to the synthesis of 12-OPDA, take place in the chloroplasts . researchgate.netoup.com Enzymes such as lipoxygenase, allene oxide synthase, and allene oxide cyclase are localized to this organelle. nih.govoup.com

Metabolic Conversions and Derivatives of Dihydrojasmonic Acid

The metabolic fate of dihydrojasmonic acid is diverse, leading to a range of derivatives with different biological activities. These conversions are key mechanisms for modulating plant growth, development, and stress responses. evitachem.com

A primary metabolic route for jasmonates, including dihydrojasmonic acid, is hydroxylation. annualreviews.org This process typically occurs at the C-11 or C-12 position of the molecule. annualreviews.org For instance, the hydroxylation of dihydrojasmonic acid can yield 12-hydroxy-9,10-dihydrojasmonic acid, a significant metabolite involved in plant growth regulation. evitachem.com This conversion is a critical step in the catabolism and inactivation of the hormone.

Dihydrojasmonic acid can be conjugated with various amino acids. annualreviews.org While isoleucine is a well-known conjugate for jasmonic acid, forming the bioactive jasmonoyl-isoleucine (JA-Ile), other amino acids such as valine, leucine, phenylalanine, and tryptophan can also be attached. annualreviews.orguniprot.orgresearchgate.net The conjugation of jasmonic acid and likely its derivative dihydrojasmonic acid with tryptophan has been shown to create an endogenous auxin inhibitor, highlighting a mechanism for cross-talk between jasmonate and auxin signaling pathways. nih.govnih.gov These conjugation reactions are essential for either activating or inactivating the hormone, thereby controlling its physiological effects. researchgate.net

Besides hydroxylation and amino acid conjugation, dihydrojasmonic acid can undergo other metabolic modifications such as glucosylation and esterification. annualreviews.org Glucosylation, the attachment of a glucose molecule, can occur at different positions on the jasmonate structure and is thought to be a way to inactivate and store the hormone. universiteitleiden.nlnih.gov Esterification, such as methylation to form methyl jasmonate, is another modification that can alter the activity and volatility of the compound. universiteitleiden.nl While jasmonic acid carboxyl methyltransferase has been shown to be a key enzyme for methylating jasmonic acid, it displays poor substrate activity with 9,10-dihydrojasmonic acid. genome.jp

Conjugation with Amino Acids (e.g., Tryptophan)

Enzymes Involved in Dihydrojasmonic Acid Metabolism

The metabolic conversions of dihydrojasmonic acid are catalyzed by specific families of enzymes, which play a pivotal role in maintaining jasmonate homeostasis.

Jasmonate-amino acid synthetases, such as JAR1 from Arabidopsis thaliana, are key enzymes that catalyze the conjugation of jasmonates with amino acids. uniprot.orgnih.govcapes.gov.br JAR1 has been shown to utilize 9,10-dihydrojasmonic acid as a substrate, conjugating it with amino acids like isoleucine, valine, leucine, and phenylalanine. uniprot.orgnih.gov This enzymatic reaction is a critical step in the biosynthesis of active jasmonate signals or their inactive forms. uniprot.orgcapes.gov.br The highest rate of conversion to isoleucine-conjugates has been observed for (+/-)-jasmonic acid and 9,10-dihydro-jasmonic acid. nih.gov

Cytochrome P450 monooxygenases, particularly from the CYP94 family, are central to the oxidative catabolism of jasmonates. plos.orgfrontiersin.org Enzymes like CYP94B3 and CYP94B1 are primarily responsible for the hydroxylation of jasmonoyl-isoleucine (JA-Ile) to 12-hydroxy-JA-Ile. plos.orgoup.comnih.gov Subsequently, CYP94C1 catalyzes the further oxidation of 12-hydroxy-JA-Ile to 12-carboxy-JA-Ile. plos.orgnih.govmdpi.com While these enzymes have been extensively studied for their role in JA-Ile metabolism, they are also implicated in the broader catabolism of other jasmonate derivatives, contributing to the attenuation of jasmonate signaling. plos.orgoup.com

Jasmonate-Amino Acid Synthetase

Regulation of Dihydrojasmonic Acid Biosynthesis and Catabolism

The cellular levels of dihydrojasmonic acid, like other jasmonates, are meticulously controlled through a complex network that governs its synthesis (anabolism) and breakdown (catabolism). This regulation ensures that responses to developmental cues and environmental stresses are appropriately scaled and timed. The control mechanisms operate at multiple levels, from the expression of biosynthetic and catabolic genes to the influence of other signaling pathways.

Regulation of Biosynthesis

The biosynthesis of dihydrojasmonic acid is intrinsically linked to the primary jasmonic acid (JA) pathway, which originates from α-linolenic acid. frontiersin.org The regulation of this pathway, therefore, dictates the availability of precursors for dihydrojasmonic acid. Key regulatory control points include the activation of pathway enzymes and feedback loops involving jasmonate signaling itself.

Stress stimuli such as mechanical wounding or pathogen attack are primary triggers for the upregulation of JA biosynthesis. mdpi.com These signals lead to the transcriptional activation of genes encoding the core enzymes of the octadecanoid pathway. For instance, the expression of genes for Lipoxygenase (LOX) , Allene Oxide Synthase (AOS) , Allene Oxide Cyclase (AOC) , and 12-Oxophytodienoate Reductase (OPR3) is induced upon wounding. mdpi.compnas.org This coordinated gene expression rapidly increases the metabolic flux towards JA and its related derivatives.

A crucial aspect of this regulation is a positive feedback mechanism. Jasmonic acid itself, particularly its bioactive conjugate jasmonoyl-isoleucine (JA-Ile) , can amplify its own synthesis. nih.gov This auto-stimulation occurs through the activation of transcription factors, such as MYC2 , which in turn promotes the expression of key biosynthetic genes like AOS and OPR3. mdpi.comresearchgate.net This feedback loop ensures a robust and sustained response when required.

Furthermore, the jasmonate pathway is subject to crosstalk with other phytohormone signaling pathways. For example, ethylene (B1197577) can act synergistically with jasmonates to enhance the expression of defense-related genes. mdpi.com The signaling peptide systemin is also a known upstream activator of the jasmonate biosynthetic cascade in response to wounding in plants like tomato. pnas.org

Regulation of Catabolism

The deactivation and breakdown of jasmonates are equally important for terminating the signal and preventing a runaway response. Catabolism is a critical regulatory node that controls the amplitude and duration of jasmonate-mediated actions.

The primary route for jasmonate catabolism involves oxidative modification. A key family of enzymes in this process is the cytochrome P450 monooxygenases , specifically members of the CYP94 clan. frontiersin.org These enzymes hydroxylate the jasmonate molecule, which is a critical deactivating step. For example, the enzyme CYP94B3 has been identified as a jasmonoyl-L-isoleucine 12-hydroxylase, an essential enzyme in the oxidative catabolism of the most bioactive jasmonate, JA-Ile. frontiersin.org Wounding and JA treatment have been shown to induce the expression of CYP94 genes, indicating a feedback mechanism where the hormone promotes its own deactivation. frontiersin.org While this research focuses on JA-Ile, similar oxidative modifications are presumed to be a major catabolic route for other jasmonates, including dihydrojasmonic acid.

Another level of regulation involves conjugation. The activity of jasmonates can be modulated by their conversion into various conjugates, such as esters or amino acid conjugates. usp.br The formation of methyl jasmonate (MeJA) from JA is catalyzed by jasmonic acid carboxyl methyltransferase (JMT) . pnas.org Interestingly, studies have shown that 9,10-dihydrojasmonic acid is a poor substrate for this enzyme, suggesting a level of specificity and distinct regulatory control over the modification of different jasmonate family members. pnas.orggenome.jp

The table below summarizes the key enzymes and transcription factors involved in the regulation of the jasmonate pathway, which implicitly controls the biosynthesis and catabolism of dihydrojasmonic acid.

Interactive Data Table: Key Regulators of Jasmonate Biosynthesis and Catabolism

Gene/ProteinFunction CategorySpecific RoleKnown Regulatory Control
LOX BiosynthesisCatalyzes the initial oxygenation of α-linolenic acid.Expression induced by wounding, pathogens, and systemin. mdpi.compnas.org
AOS BiosynthesisConverts the hydroperoxide product of LOX into an unstable allene oxide.Expression induced by wounding and jasmonates (positive feedback). mdpi.compnas.org
AOC BiosynthesisCyclizes the allene oxide to form 12-oxo-phytodienoic acid (OPDA).Expression induced by wounding and systemin. mdpi.com
OPR3 BiosynthesisReduces the cyclopentenone ring of OPDA, a key step in JA formation.Expression induced by wounding and jasmonates (positive feedback). mdpi.com
ACX1 BiosynthesisAn acyl-CoA oxidase involved in the β-oxidation steps that shorten the carboxylic acid side chain to form JA.Implicated in wound-induced JA synthesis. nih.gov
MYC2 Transcription FactorA master regulator that activates the expression of JA-responsive genes, including biosynthetic enzymes.Activated by the JA-Ile signal. mdpi.com
JMT Modification/CatabolismCatalyzes the methylation of JA to form MeJA.Expression induced by wounding and MeJA. pnas.org
CYP94B3 CatabolismHydroxylates JA-Ile, marking it for deactivation.Expression induced by wounding and jasmonates. frontiersin.org

Molecular Mechanisms of Dihydrojasmonic Acid Action

Regulation of Gene Expression by Dihydrojasmonic Acid

The jasmonate signaling pathway culminates in large-scale changes in gene expression, activating genes required for defense and development. nih.govannualreviews.org Jasmonic acid and its derivatives can initiate the de novo transcription of genes involved in plant chemical defense mechanisms. pnas.org This regulation allows the plant to produce specific proteins and metabolites needed to counter threats.

Jasmonates are key regulators of gene expression in response to both biotic and abiotic stresses. nih.govfrontiersin.org While JA-Ile is the primary activator, related compounds also play a role. The application of n-propyl dihydrojasmonate (PDJ), a synthetic analog of DHJA, on apple seedlings under salt stress demonstrated a clear influence on stress-responsive genes. cabidigitallibrary.org The treatment led to altered expression levels of genes involved in ion transport and stress signaling. cabidigitallibrary.org Specifically, the expression of MdJAZ2, a repressor in the JA signaling pathway, was affected, alongside genes critical for salinity tolerance such as SOS1 (Salt Overly Sensitive 1) and NHX1 (Na+/H+ Exchanger). cabidigitallibrary.org This suggests that dihydrojasmonate structures can modulate the genetic machinery responsible for adapting to adverse environmental conditions. Generally, the jasmonate pathway, which includes DHJA, regulates a suite of transcription factors, such as MYC2, that in turn control the expression of numerous stress-related genes. nih.govmdpi.com

Table 1: Examples of Stress-Responsive Genes Modulated by the Jasmonate Pathway

GeneFunctionAssociated Stress ResponseReference
JAZRepressor of jasmonate signalingGeneral biotic and abiotic stress cabidigitallibrary.org
SOS1Plasma membrane Na+/H+ antiporterSalt stress cabidigitallibrary.org
NHX1Vacuolar Na+/H+ antiporterSalt stress cabidigitallibrary.org
MYC2Master transcription factorWounding, pathogen defense nih.govmdpi.com
VSPVegetative Storage ProteinWounding, insect defense pnas.org
PDF1.2Plant Defensin 1.2Fungal pathogen defense pnas.org

A primary function of jasmonate signaling is to induce the production of defensive secondary metabolites. nih.govmdpi.com The application of jasmonates can trigger the expression of genes encoding key enzymes in various biosynthetic pathways. pnas.orgresearchgate.net For example, treatment with methyl jasmonate has been shown to increase the transcription of the phenylalanine ammonia-lyase (PAL) gene, which is crucial for the synthesis of flavonoids and other phenylpropanoids. pnas.org The jasmonate pathway also regulates genes involved in the biosynthesis of terpenoids and alkaloids. mdpi.com Key regulatory genes in the JA pathway itself, such as Allene (B1206475) Oxide Synthase (AOS) and Jasmonate O-methyltransferase (JMT), are induced by jasmonates, creating a positive feedback loop that enhances the production of defensive compounds. pnas.orgmdpi.com As a component of the jasmonate family, dihydrojasmonic acid is implicated in this complex regulatory network that links environmental stimuli to the production of chemical defenses. ontosight.ai

Modulation of Stress-Responsive Genes

Interaction with Core Jasmonate Signaling Components

The perception of the jasmonate signal occurs through a sophisticated mechanism involving a co-receptor complex that activates downstream responses via targeted protein degradation. mdpi.comfrontiersin.org The core of this mechanism relies on the interaction between CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) proteins. nih.govfrontiersin.org

Table 2: Core Components of the Jasmonate Signaling Pathway

ComponentProtein TypeFunctionReference
COI1F-box proteinHormone receptor component; part of the SCFCOI1 E3 ubiquitin ligase mdpi.comfrontiersin.org
JAZZIM-domain proteinRepressor of transcription; binds to and inhibits transcription factors nih.govfrontiersin.org
JA-IleHormone (Isoleucine conjugate of JA)Active signaling molecule that acts as "molecular glue" for the COI1-JAZ interaction mdpi.commpg.de
MYC2bHLH Transcription FactorMaster regulator of JA-responsive genes; repressed by JAZ proteins nih.govmdpi.com
26S ProteasomeProtein complexDegrades ubiquitinated JAZ proteins nih.govfrontiersin.org

In the absence of a signal, JAZ proteins bind to and repress transcription factors like MYC2, preventing the expression of jasmonate-responsive genes. nih.govmdpi.com The perception of the hormonal signal occurs when the bioactive molecule, primarily (+)-7-iso-JA-L-Ile, acts as a "molecular glue" to promote the formation of a co-receptor complex consisting of the F-box protein COI1 and a JAZ protein. mdpi.commpg.debiorxiv.org This interaction is highly specific, and structural modifications to the jasmonate molecule can significantly impact its ability to facilitate this assembly. universiteitleiden.nl While JA-Ile is the most effective ligand for promoting the COI1-JAZ interaction, other jasmonate derivatives may have much lower affinity. universiteitleiden.nlresearchgate.net Given that dihydrojasmonic acid is a reduced form of jasmonic acid, its ability to promote the stable assembly of the COI1-JAZ co-receptor is considered to be significantly less than that of JA-Ile. universiteitleiden.nlpnas.org

The formation of the COI1-JAZ-JA-Ile ternary complex is the critical step that triggers the degradation of the JAZ repressor. frontiersin.org COI1 is a component of a larger E3 ubiquitin ligase complex known as SCFCOI1. nih.gov Once the JAZ protein is brought into proximity with this complex through its interaction with COI1 and JA-Ile, it becomes tagged with ubiquitin molecules. frontiersin.orgmpg.de This process, known as ubiquitination, marks the JAZ protein for destruction. frontiersin.org The ubiquitinated JAZ protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein turnover. nih.govfrontiersin.org The degradation of the JAZ repressor liberates the transcription factors it was inhibiting, such as MYC2, allowing them to bind to the promoters of target genes and activate the transcription required for the appropriate stress or developmental response. nih.govmdpi.com Because dihydrojasmonic acid is not the primary ligand for the COI1-JAZ co-receptor, its direct role in initiating this ubiquitination and degradation cascade is minimal compared to the highly active JA-Ile. universiteitleiden.nlmpg.de

COI1-JAZ Co-receptor Assembly

Cross-Talk with Other Phytohormone Signaling Pathways

Phytohormone signaling pathways are deeply interconnected, forming a regulatory network that allows plants to balance growth with defense. uu.nl Jasmonates interact with numerous other hormones, including ethylene (B1197577), abscisic acid, auxins, and gibberellins (B7789140), through both synergistic and antagonistic relationships. uu.nlnih.gov The core components of the jasmonate signaling cascade, particularly the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins and the master transcription factor MYC2, are central nodes in this crosstalk. nih.gov

The interaction between dihydrojasmonic acid and ethylene signaling pathways is predominantly synergistic, especially in the context of plant defense against necrotrophic pathogens and in regulating certain developmental processes. nih.govmpg.de This coordination allows for a robust and amplified defense response.

A key point of convergence for the two pathways is the ETHYLENE RESPONSE FACTOR (ERF) family of transcription factors. mpg.de For instance, ERF1 is a transcription factor that integrates signals from both pathways and is involved in activating the expression of pathogenesis-related (PR) genes. nih.govnih.gov The application of n-propyl dihydrojasmonate (PDJ), a synthetic analog of dihydrojasmonic acid, has been shown to induce ethylene production by increasing the expression of key ethylene biosynthesis genes, such as ACC synthase (ACS) and ACC oxidase (ACO). nih.govoup.com This synergistic action enhances the plant's defense system. nih.gov In apple fruit, for example, treatment with PDJ alongside inoculation with Botrytis cinerea resulted in higher ethylene production and increased expression of ethylene-related genes, including MdACS1, MdACO1, and the ethylene receptor gene MdETR1. nih.gov This highlights a defense strategy dependent on the synergistic relationship between jasmonates and ethylene. nih.gov

However, the interaction is not exclusively synergistic. In some developmental contexts, the pathways can exhibit antagonism. The transcription factor MYC2, a central regulator in the jasmonate pathway, can interact with the ethylene-stabilized transcription factor EIN3 to antagonistically regulate the expression of genes like ERF1, thereby fine-tuning the plant's response. frontiersin.org

Table 1: Research Findings on Synergistic Interactions between Jasmonates and Ethylene

Finding Organism/Context Key Genes/Components Involved Observed Effect Reference(s)
PDJ application induced ethylene production and expression of ethylene-related genes. Apple fruit infected with Botrytis cinerea MdACS1, MdACO1, MdETR1, MdERS1, MdCTR1 Increased ethylene production and defense response. nih.gov
JA and ethylene signal transduction act synergistically in plant immunity. General plant defense ETHYLENE RESPONSE FACTOR (ERF) Accumulation of ERF leads to enhanced immunity. nih.gov
PDJ application increased ethylene production. Peach fruit PpACS1, PpCTR1 Delayed ripening and inhibited fungal growth. nih.gov
ERF transcription factors integrate signals from both pathways. Catharanthus roseus ORCA3 (an ERF) Jasmonate-responsive activation of metabolic pathways. mpg.de

The crosstalk between dihydrojasmonic acid and abscisic acid (ABA) is highly complex, featuring both synergistic and antagonistic interactions that are context-dependent. frontiersin.org ABA is known as a key hormone in mediating abiotic stress responses, particularly drought. nih.gov

Antagonistic interactions have been frequently observed. nih.gov For example, the ABA receptor PYL6 can directly interact with and negatively regulate the activity of MYC2, a master switch in the jasmonate pathway. researchgate.net This provides a mechanism for ABA to suppress jasmonate-mediated responses. In some cases, high concentrations of ABA have been shown to inhibit ethylene production, which is often stimulated by jasmonates, indicating an indirect antagonism. nih.gov

Conversely, there is significant evidence for synergistic interplay. Both ABA and jasmonates are involved in regulating stomatal closure. plos.org In response to water stress, ABA can induce the biosynthesis of jasmonic acid, suggesting a cooperative role in stress signaling. nih.govresearchgate.net Furthermore, the transcription factors ANAC019 and ANAC055 are activated by both JA and ABA, acting as downstream nodes where the two pathways converge to regulate osmotic stress responses. oup.com In banana fruit, the application of both n-propyl dihydrojasmonate (PDJ) and ABA reduced chilling injury symptoms by activating shared enzymatic antioxidant systems, demonstrating a cooperative effect in enhancing stress tolerance. tandfonline.com

Table 2: Research Findings on the Interplay between Jasmonates and Abscisic Acid (ABA)

Type of Interaction Organism/Context Molecular Mechanism/Observation Outcome Reference(s)
Antagonistic Arabidopsis thaliana ABA receptor PYL6 interacts with and inhibits MYC2. Negative regulation of MYC2 activity by ABA. researchgate.net
Antagonistic Arabidopsis thaliana High ABA levels observed to inhibit jasmonate-ethylene signaling. Modulated defense gene expression. nih.gov
Synergistic Arabidopsis thaliana ABA induces biosynthesis of JA. ABA-activated TFs mediate JA production. researchgate.net
Synergistic Tomato under water stress ABA regulates the induction of the JA biosynthesis gene OPR3. Coordinated response to drought. nih.gov
Synergistic Banana fruit PDJ and ABA application activated antioxidant enzymes (SOD, CAT, POD). Reduced chilling injury symptoms. tandfonline.com

The interactions of dihydrojasmonic acid with auxins and gibberellins (GA) are often antagonistic and represent a classic example of the trade-off between plant growth and defense. nih.gov Auxins and gibberellins are primary drivers of plant growth and elongation, while jasmonates are key regulators of defense responses, which are often prioritized at the expense of growth. pnas.org

The antagonism between jasmonate and auxin signaling is prominent in root development. nih.gov The jasmonate-activated transcription factor MYC2 directly represses the expression of auxin-responsive genes such as PLETHORA1 (PLT1) and PLT2, which are crucial for primary root growth. researchgate.netmdpi.com This interaction provides a direct molecular link for how jasmonate signaling can inhibit growth. The crosstalk is mediated by the competitive interaction between JAZ proteins (jasmonate repressors) and Aux/IAA proteins (auxin repressors) for shared transcription factors. researchgate.netmdpi.com

Similarly, the interplay between jasmonates and gibberellins is largely antagonistic. nih.gov This crosstalk is mediated by the direct physical interaction between the key repressors of each pathway: JAZ proteins for jasmonates and DELLA proteins for gibberellins. researchgate.netpnas.org In the presence of jasmonate signals, stabilized JAZ proteins can interact with DELLA-regulated transcription factors like PHYTOCHROME INTERACTING FACTORS (PIFs), preventing them from activating growth-related genes. pnas.org Conversely, in a high-growth state, DELLA proteins can interact with JAZs, potentially sequestering them and preventing them from repressing MYC2, although the primary mechanism involves JAZs inhibiting PIF activity. researchgate.netpnas.orgmdpi.com This reciprocal repression ensures that the plant can allocate resources effectively to either growth or defense, but not maximally to both simultaneously. pnas.org

Interplay with Abscisic Acid

Dihydrojasmonic Acid's Role in Chromatin-Based Epigenetic Mechanisms

The signaling cascades initiated by dihydrojasmonic acid and its relatives ultimately converge on the nucleus to reprogram gene expression. This reprogramming is not solely dependent on the activation of transcription factors but is intricately linked to chromatin-based epigenetic mechanisms, including histone modification and chromatin remodeling. riken.jpmdpi.com These mechanisms regulate the accessibility of DNA to the transcriptional machinery, providing a higher level of control over gene activation and repression.

A central mechanism involves the modification of histones. In the absence of a jasmonate signal, JAZ repressor proteins bind to the master transcription factor MYC2, inhibiting its activity. oup.com To enforce this repression, JAZ proteins recruit corepressors like TOPLESS (TPL), which in turn recruit histone deacetylases (HDACs) such as HDA6 and HDA19. oup.comnih.gov These enzymes remove acetyl groups from histone tails, leading to a more compact chromatin structure that suppresses the transcription of jasmonate-responsive genes. oup.com Some JAZ proteins can also interact directly with HDA6 to achieve this repression. oup.com

Upon perception of the jasmonate signal, JAZ proteins are degraded, freeing MYC2. frontiersin.org Activated MYC2 then recruits coactivators, most notably the Mediator complex subunit MED25. pnas.orgmdpi.com MED25 acts as a bridge, linking MYC2 to HISTONE ACETYLTRANSFERASE1 (HAC1). frontiersin.orgpnas.org HAC1 acetylates histone H3 at lysine (B10760008) 9 (H3K9ac), a hallmark of transcriptionally active chromatin. frontiersin.orgmdpi.com This acetylation relaxes the chromatin structure, facilitating the recruitment of RNA polymerase II and the activation of target gene expression. mdpi.comcas.cn

Beyond histone acetylation, jasmonate signaling also involves ATP-dependent chromatin remodeling complexes. The SWI/SNF class chromatin remodeling ATPase, SPLAYED (SYD), is required for the expression of a subset of jasmonate-responsive genes, including MYC2 itself. plos.org SYD is directly recruited to the promoters of these genes, suggesting its role is to alter nucleosome positioning to allow for transcription. plos.org There is also emerging evidence that DNA methylation, another key epigenetic mark, is involved in regulating the expression of jasmonate-related genes in response to environmental stress. frontiersin.org For instance, freezing tolerance in winter rapeseed has been linked to reduced DNA methylation and subsequent upregulation of key genes in the JA signaling pathway. frontiersin.org

Physiological Roles of Dihydrojasmonic Acid in Plants

Dihydrojasmonic Acid in Plant Growth and Development

Dihydrojasmonic acid and its related compounds are integral regulators of plant growth and development, with their effects being observed from the earliest stages of germination to the final stages of leaf senescence and fruit ripening. google.complantgrowthhormones.com These signaling molecules can either promote or inhibit growth depending on the specific context, plant species, and concentration. annualreviews.orgresearchgate.net

Jasmonates, including dihydrojasmonic acid, play a complex role in shaping the root system architecture. They are involved in both the inhibition of primary root growth and the promotion of lateral and adventitious root formation. frontiersin.org For instance, in rice, a jasmonic acid-induced receptor-like protein, OsRMC, has been shown to mediate root development. ebi.ac.uk Knockdown of the OsRMC gene resulted in altered root development, including increased meandering and curling of primary roots under jasmonic acid treatment. ebi.ac.uk Furthermore, these transgenic rice plants exhibited shorter primary roots, an increased number of adventitious roots, and a decreased number of lateral roots. ebi.ac.uk

Research has also highlighted the interplay between jasmonates and other plant hormones, such as auxin, in regulating root development. Jasmonic acid can promote the formation of lateral roots by influencing auxin biosynthesis and transport. frontiersin.org Conversely, it can inhibit primary root development by repressing the expression of key regulatory genes like PLT1 and PLT2. frontiersin.org In soybeans, soaking seeds with propyl dihydrojasmonate has been found to increase the active absorption area of roots under low phosphorus conditions, leading to enhanced phosphorus uptake and dry matter accumulation. plantgrowthhormones.com

The influence of dihydrojasmonic acid and its derivatives on seed germination and early seedling growth is multifaceted and can be species-dependent. oup.com While some studies indicate an inhibitory effect, others suggest a role in promoting dormancy release. oup.comcaymanchem.com For example, dihydrojasmonic acid has been shown to inhibit lettuce seed germination and reduce the radicle length of germinated seedlings. caymanchem.com Similarly, jasmonic acid and its precursor, 12-cis-oxophytodienoic acid (OPDA), have been found to inhibit seed germination in Arabidopsis. oup.com

In contrast, research on wheat has demonstrated that jasmonates can act antagonistically to abscisic acid, a known dormancy promoter, by promoting the release of dormancy. oup.com Cold-stimulated germination of dormant wheat grains was correlated with a transient increase in jasmonic acid content and the expression of its biosynthesis genes. oup.com Blocking jasmonic acid biosynthesis inhibited this cold-stimulated germination. oup.com Furthermore, the application of methyl jasmonate has been shown to inhibit the growth of rice seedlings under cold stress, while in wheat, it can hinder growth by inhibiting the extension of the cell wall. plantgrowthhormones.com

Jasmonates, including dihydrojasmonic acid derivatives, have been implicated in the regulation of flowering, with their effects often being concentration-dependent. researchgate.net Research on Lemna minor has shown that jasmonic acid can enhance floral induction at low concentrations, while higher concentrations inhibit or even prevent it. researchgate.net The study also suggested a synergistic effect between jasmonic acid and ethylenediamine-di-o-hydroxyphenyl-acetic acid (EDDHA) in promoting floral induction and differentiation, particularly the development of stamens. researchgate.net

Conversely, in other plant species, jasmonates have been reported to inhibit flower bud formation. annualreviews.orgresearchgate.net The application of methyl dihydrojasmonate has been explored for its potential to improve flowering characteristics in ornamental plants like roses, including increasing the duration of cut flowers and promoting the full opening of buds. google.com

Dihydrojasmonic acid derivatives, particularly propyl dihydrojasmonate (PDJ), have been effectively used to enhance fruit ripening and improve quality in several fruit crops. ishs.orgdoraagri.com These compounds can promote fruit coloration, increase soluble sugar content, and shorten the ripening period. doraagri.com

In apples, the application of PDJ has been shown to increase fruit coloration by stimulating the expression of the anthocyanin biosynthetic gene MdUFGluT. ishs.orgactahort.org It also influences ethylene (B1197577) biosynthesis, a key process in climacteric fruit ripening. ishs.orgresearchgate.net Depending on the ripening stage, PDJ can either increase or decrease the expression of genes involved in ethylene production, such as ACC synthase (ACS) 1 and ACC oxidase (ACO) 1. ishs.orgresearchgate.netashs.org

The following table summarizes the effects of propyl dihydrojasmonate (PDJ) on the quality of different fruits:

Research Findings on the Effects of Propyl Dihydrojasmonate (PDJ) on Fruit Quality

FruitEffect of PDJ ApplicationReference
ApplesIncreased fruit coloration by stimulating the anthocyanin biosynthetic gene MdUFGluT. ishs.orgactahort.org Influenced ethylene biosynthesis by altering the expression of ACS1 and ACO1 genes. ishs.orgresearchgate.net ishs.orgactahort.orgresearchgate.net
GrapesIncreased anthocyanin content by 8%, soluble solid content by 10%, and single-grain weight by 8%. doraagri.com Reduced acid content by 12% and advanced the coloring period by 5-6 days. doraagri.com doraagri.com
PearsInfluenced ethylene production by affecting the expression of ACS1 and ACO1 genes, depending on the climacteric stage. ashs.org ashs.org
CitrusIn combination with gibberellic acid, it can prevent the occurrence of "floating skin". plantgrowthhormones.com plantgrowthhormones.com

Jasmonates are well-known promoters of leaf senescence, the aging process in leaves. google.comannualreviews.org However, research has surprisingly shown that methyl dihydrojasmonate (MDHJ) can actually reduce naturally occurring leaf senescence in some plants. google.com In studies conducted on roses, treatment with MDHJ resulted in a significant reduction in the number of senescing leaves compared to untreated plants. google.com This effect was observed as a decrease in chlorosis and necrosis, which are visual indicators of senescence. google.com

The mechanism by which MDHJ reduces leaf senescence appears to be contrary to the widely documented role of other jasmonates like jasmonic acid and methyl jasmonate, which are known to accelerate this process in a variety of plant species. google.com The application of jasmonic acid has been shown to induce chlorophyll (B73375) loss and increase levels of malondialdehyde (MDA), a marker of oxidative stress, in the leaves of apricot plants, thereby promoting senescence. academicjournals.org

Role in Fruit Ripening and Quality

Dihydrojasmonic Acid in Plant Stress Responses

Dihydrojasmonic acid and its derivatives are key signaling molecules in mediating plant responses to a wide range of biotic and abiotic stresses. ontosight.aigoogle.complantgrowthhormones.com The accumulation of endogenous jasmonates is often triggered by stressors such as wounding, pathogen attack, insect herbivory, drought, and osmotic stress. google.comnih.gov

In response to these stresses, jasmonates activate defense mechanisms, including the production of secondary metabolites and the expression of defense-related genes. ontosight.aievitachem.com For example, the application of propyl dihydrojasmonate (PDJ) has been shown to decrease low-temperature injuries in apple fruit. ishs.orgactahort.org It also induced stomatal closure in citrus leaves, a response that helps conserve water under drought stress. ishs.orgactahort.org Furthermore, ultraviolet radiation and water stress have been found to induce the synthesis of endogenous jasmonates in apple seedlings and citrus trees. ishs.orgactahort.org

The following table lists the compound names mentioned in the article:

Defense Against Biotic Stresses

Dihydrojasmonic acid and related jasmonates are integral to a plant's defense system against a range of biological adversaries. encyclopedia.pubresearchgate.net The jasmonate signaling pathway is a crucial component of induced systemic resistance (ISR), a state of heightened defense readiness throughout the plant. google.com Activation of this pathway leads to broad-spectrum defense responses effective against various attackers. nih.govduke.edu

Herbivory and Insect Attack

The jasmonate pathway, which includes dihydrojasmonic acid, is a primary defense mechanism against insect herbivores. nih.govmdpi.com When a plant is attacked by insects, it triggers the production of jasmonates, which then systemically activate defense responses throughout the plant. nih.govcore.ac.uk This induced resistance can deter further feeding and negatively impact insect growth and development. mdpi.comnih.gov

Research has shown that the application of jasmonate derivatives, such as methyl dihydrojasmonate (MDHJ), can elicit the production of defensive compounds in plants like tomatoes and roses. google.com This response is a key part of the plant's strategy to protect itself from damage caused by chewing insects. core.ac.ukmdpi.com The signaling cascade initiated by herbivory leads to a major reprogramming of the plant's gene expression, prioritizing defense. nih.gov

Pathogen and Disease Resistance

Dihydrojasmonic acid and its relatives are key regulators in the defense against certain pathogens, particularly necrotrophic fungi that feed on dead tissue. core.ac.ukmdpi.com The activation of the jasmonate pathway can increase a plant's resistance to diseases caused by bacterial, viral, and fungal pathogens. google.comgoogle.com This is achieved by stimulating the plant's systemic acquired resistance (SAR) and induced systemic resistance (ISR), which prepare the entire plant to fend off infection. google.com

However, the relationship between jasmonate signaling and pathogen defense is complex. Plants often use an antagonistic pathway involving salicylic (B10762653) acid to defend against biotrophic pathogens (which feed on living tissue). duke.educore.ac.uk In some cases, pathogens can manipulate the jasmonate pathway to their advantage, suppressing the more effective salicylic acid-based defenses. nih.gov Despite this, maintaining a strong jasmonate response is crucial, as it helps preserve cell wall integrity, making the plant less susceptible to infection, especially during periods of stress. google.comgoogle.com

Induction of Defense Mechanisms and Secondary Metabolites

A primary function of the dihydrojasmonic acid signaling pathway is the activation of a wide array of defense mechanisms. This includes the upregulation of genes responsible for producing defensive proteins and a diverse range of secondary metabolites. mdpi.compnas.org When triggered by herbivory or pathogen attack, the jasmonate cascade initiates the synthesis of compounds designed to deter, poison, or inhibit the aggressor. mdpi.comnih.gov

Key defense-related enzymes and compounds induced by jasmonates include:

Proteinase Inhibitors (PIs): These proteins interfere with the digestive enzymes of insects, reducing their ability to derive nutrients from the plant tissue. nih.govmdpi.com

Polyphenol Oxidase (PPO): This enzyme is involved in the oxidation of phenols into quinones, which are toxic and can reduce the nutritional value of plant tissues for herbivores. mdpi.comgoogle.com

Secondary Metabolites: Jasmonates trigger the production of a vast array of toxic or deterrent compounds, such as alkaloids, terpenoids, and phenolics (including flavonoids and tannins). mdpi.comnih.gov These substances can have a range of anti-herbivore and anti-pathogenic effects. nih.gov

The induction of these defenses is a hallmark of the plant's response to biotic threats, and dihydrojasmonic acid is a key signaling component in this intricate defensive network. pnas.orgresearchgate.net

Table 1: Examples of Jasmonate-Induced Defense Responses in Plants

Plant Species Elicitor/Stress Induced Defense Compound/Enzyme Observed Effect
Daylily (Hemerocallis citrina) Exogenous Jasmonic Acid Tannins, Flavonoids, Total Phenols, PPO, POD, PAL, PI Increased resistance to Thrips palmi. mdpi.com
Tomato (Solanum lycopersicum) Methyl Dihydrojasmonate (MDHJ) Polyphenol Oxidase (PPO) Activation of a biochemical marker linked to plant defense. google.com
Sugarbeet (Beta vulgaris) Jasmonic Acid (JA) Indole Glucosinolates, Pathogenesis-Related Proteins Increased resistance to storage-rot causing organisms. researchgate.net
Rice (Oryza sativa) Chilo suppressalis (Striped Stem Borer) Infestation Proteinase Inhibitors, Volatile Organic Compounds, Phenolics, Terpenoids, Alkaloids Enhanced defense against insect infestation. nih.gov

Tolerance to Abiotic Stresses

Dihydrojasmonic acid and other jasmonates are not only crucial for defending against living organisms but also play a significant role in helping plants tolerate non-living environmental stresses. nih.govencyclopedia.pubnih.gov These abiotic stresses include conditions like drought, high salinity, and extreme temperatures. google.comresearchgate.net The application of jasmonates can enhance a plant's ability to withstand these challenging conditions by activating protective mechanisms. nih.govresearchgate.net

Drought and Water Stress

Jasmonates are involved in plant responses to drought and water deficit. mdpi.comfrontiersin.org While the exact role can be complex and vary between species, evidence suggests that these compounds can help improve drought tolerance. frontiersin.orgcsic.es One of the key mechanisms is the regulation of stomatal closure, which reduces water loss through transpiration. mdpi.com The accumulation of jasmonate precursors, like 12-oxo-phytodienoic acid (OPDA), has been linked to decreased stomatal aperture and enhanced drought tolerance. mdpi.com

Furthermore, the application of jasmonic acid has been shown to improve the physiological state of plants under drought conditions by enhancing the activity of antioxidant enzymes, which protect cells from oxidative damage caused by water stress. nih.govnih.gov Studies in various plants, including Grewia asiatica and oat, have demonstrated that jasmonate signaling contributes to coping with drought by modulating biochemical pathways and potentially influencing root growth. frontiersin.orgcsic.esnih.gov

Table 2: Effects of Jasmonate Application on Plants Under Drought Stress

Plant Species Jasmonate Treatment Key Findings Reference
Grewia asiatica Exogenous Jasmonic Acid Improved plant growth, CO2 assimilation, and increased activity of antioxidant enzymes (SOD, APX, GPX). nih.gov nih.gov
Oat (Avena sativa) Endogenous Accumulation Tolerant cultivars showed early increases in jasmonic acid, suggesting a role in coping with drought. frontiersin.org frontiersin.org
Maize (Zea mays) Exogenous Jasmonic Acid Enhanced antioxidant enzyme activity and decreased oxidative stress. nih.gov nih.gov
Soybean (Glycine max) Exogenous Jasmonic Acid Exhibited improved tolerance to drought stress compared to untreated plants. mdpi.com mdpi.com
Salinity Stress

Dihydrojasmonic acid and its related compounds are implicated in the plant response to high salinity, a major abiotic stress that hinders crop productivity. nih.gov High salt concentrations in the soil can lead to ionic toxicity and osmotic stress in plants. frontiersin.org Jasmonates can help mitigate these effects, although their role can be multifaceted and sometimes contradictory depending on the plant species and conditions. nih.govfrontiersin.orgnih.gov

Temperature Extremes (e.g., Cold Stress)

Jasmonates, including dihydrojasmonic acid and its derivatives, play a significant role in how plants respond to and tolerate temperature extremes, particularly cold stress. plant-growth-regulator.comnih.gov When a plant is exposed to abiotic stress such as cold or freezing temperatures, it can trigger an increase in the production of reactive oxygen species (ROS), leading to cellular damage. google.comgoogle.com Jasmonate signaling pathways are activated under these conditions and contribute to enhancing plant tolerance. nih.govmdpi.com

Research has shown that the application of jasmonate derivatives can bolster a plant's defenses against cold. For instance, treating apple fruitlets with n-propyl dihydrojasmonate (PDJ) resulted in decreased low-temperature injuries like splitting and spotting. researchgate.net This protective effect is associated with an increase in endogenous abscisic acid (ABA) concentrations, suggesting a synergistic interaction between these hormone signaling pathways in stress tolerance. researchgate.net Similarly, JA signaling pathways are known to relieve cold damage in crops by improving the stability of the cell membrane. mdpi.com

Studies on rice seedlings under low-temperature stress have demonstrated that low concentrations of methyl jasmonate, a related compound, helped mitigate the degradation of chlorophyll, increased the levels of protective solutes like soluble sugars and proteins, and boosted the activity of antioxidant enzymes. plant-growth-regulator.com This enhancement of the plant's antioxidant system helps to counteract the damaging effects of ROS produced during cold stress. plant-growth-regulator.com The response is part of a larger, complex signaling cascade involving C-repeat binding factors (CBF/DREB1), which are central regulators of the cold stress response. nih.gov

Table 1: Research Findings on the Role of Jasmonate Derivatives in Plant Cold Stress Response

Plant SpeciesJasmonate DerivativeObserved Effects under Cold StressReference(s)
Apple (Malus domestica)n-propyl dihydrojasmonate (PDJ)Decreased low-temperature injuries (splitting, spotting); Increased endogenous ABA concentrations. researchgate.net
Rice (Oryza sativa)Methyl Jasmonate (MJ)Reduced chlorophyll degradation; Increased soluble sugar, soluble protein, and proline content; Enhanced activity of antioxidant enzymes (superoxide dismutase, peroxidase, catalase); Decreased malondialdehyde content. plant-growth-regulator.com
GeneralJasmonates (JAs)Activation of the ICE–CBF/DREB1 signaling pathway; Improved cell membrane stability. nih.govmdpi.com
Wound Responses

The jasmonate family of hormones are well-established as central players in the signaling pathways that mediate plant responses to wounding, such as from herbivore attacks or mechanical damage. semanticscholar.orgontosight.ai When a plant is wounded, there is a rapid increase in the endogenous levels of jasmonates, which triggers a cascade of defensive gene expression. pnas.org

Dihydrojasmonic acid (DHJA) has been identified as a metabolite within this wound response pathway. In studies on Catharanthus roseus cell cultures fed with jasmonic acid (JA), the reduction of JA to DHJA was one of the three primary metabolic routes observed. universiteitleiden.nl Furthermore, research on wounded tobacco leaves treated with JA showed the transient accumulation of DHJA, which peaked shortly after treatment before its levels declined. universiteitleiden.nl This suggests that the conversion to DHJA is a part of the jasmonate metabolic cascade following a wound signal.

There has been some scientific investigation into whether dihydrojasmonic acid itself could act as a primary wound signal. It was proposed that the metabolism of linoleic acid to 9,10-dihydrojasmonic acid might represent an alternative wound signaling pathway to the primary one involving linolenic acid-derived jasmonic acid. pnas.org However, experiments using Arabidopsis mutants with high levels of linoleic acid but an inability to produce linolenic acid-derived jasmonates showed a high susceptibility to insect attack. pnas.org This finding suggests that, at least in Arabidopsis defense against insects, 9,10-dihydrojasmonic acid is unlikely to be a sufficient, non-redundant wound signal. pnas.org

Table 2: Dihydrojasmonic Acid in Plant Wound Responses

Plant/Cell TypeContextFindingProposed RoleReference(s)
Catharanthus roseusCell suspension cultures fed with Jasmonic Acid (JA)Reduction to Dihydrojasmonic Acid (DHJA) was a main metabolic pathway.Metabolite in the JA cascade. universiteitleiden.nl
Tobacco (Nicotiana tabacum)Wounded leaves treated with JADHJA was detected, peaking at 5 minutes and declining thereafter.Transient metabolite in the wound response. universiteitleiden.nl
Arabidopsis thalianaMutant with high linoleic acid levelsMutants were highly susceptible to insect attack despite the potential for 9,10-dihydrojasmonic acid synthesis.Unlikely to be a primary signal for insect defense in this species. pnas.org

Dihydrojasmonic Acid and Plant Immunity

Dihydrojasmonic acid is part of the broader jasmonate class of phytohormones, which are fundamental to plant immunity. chemimpex.comnih.gov These compounds act as signaling molecules that regulate a plant's defense against a wide range of threats, including insects and microbial pathogens. ontosight.ainih.gov The jasmonate signaling pathway is considered a key player in defending against necrotrophic pathogens (which kill host tissue to obtain nutrients) and herbivorous insects. nih.govresearchgate.net

Upon detection of a threat, jasmonate biosynthesis is induced, leading to the accumulation of jasmonic acid and its derivatives. pnas.org These molecules then act to derepress specific transcription factors, activating the expression of a suite of defense-related genes. researchgate.net This can lead to the production of defensive compounds, such as proteinase inhibitors that interfere with insect digestion, or other secondary metabolites that deter pathogens. pnas.organnualreviews.org

The role of jasmonate signaling in plant immunity is complex and often involves interaction, or "crosstalk," with other hormone pathways, most notably the one regulated by salicylic acid (SA). nih.gov Typically, there is an antagonistic relationship between the JA and SA pathways. nih.gov While the JA pathway is crucial for defense against necrotrophs and insects, the SA pathway is generally associated with resistance to biotrophic and hemibiotrophic pathogens (which require living tissue to survive). nih.gov In many cases, the activation of SA-mediated signaling suppresses the JA pathway, and vice-versa. nih.gov Some sophisticated pathogens have evolved to exploit this antagonism by promoting JA signaling to weaken the plant's SA-dependent defenses. nih.gov Although dihydrojasmonic acid's specific role is less detailed than that of its precursor, jasmonic acid, it functions within this intricate signaling network that balances growth with defense to ensure plant survival. chemimpex.com

Dihydrojasmonic Acid in Ecological Interactions

Role of Dihydrojasmonic Acid in Plant-Herbivore Interactions

The jasmonate signaling pathway is a cornerstone of induced plant defense against herbivorous insects. nih.govnih.govpeerj.com While jasmonic acid (JA) is the most studied signal in this pathway, dihydrojasmonic acid (DHJA) also contributes to these defensive interactions, albeit sometimes in a less direct or potent manner.

Research indicates that dihydrojasmonic acid possesses insecticidal properties, making it a compound of interest for developing novel pest control agents. ontosight.ai The application of jasmonates, including derivatives like dihydrojasmonic acid, can trigger the synthesis of a wide array of defense-related compounds that deter feeding or are toxic to insects. ontosight.aiapsnet.org These defenses can be direct, involving the production of toxic secondary metabolites and anti-digestive proteins like proteinase inhibitors, or indirect, through the release of volatile organic compounds that attract natural enemies of the herbivores. apsnet.orgnih.gov

However, studies comparing the bioactivity of different jasmonates have shown that dihydrojasmonic acid can be less active than jasmonic acid in inducing certain defense responses. For instance, in studies with tobacco plants, methyl dihydrojasmonate (MDHJ) exhibited only a fraction of the bioactivity of methyl jasmonate (MJ) in gene expression related to defense. google.com Similarly, research on Arabidopsis mutants deficient in the JA precursor, linolenic acid, which rendered them highly susceptible to insect attack, suggested it was unlikely that dihydrojasmonic acid was centrally involved in this specific defense response, highlighting the primary role of jasmonic acid itself. nih.gov Dihydrojasmonic acid is frequently used as an internal standard in quantitative studies measuring the accumulation of various jasmonates in response to herbivore damage due to its stability and similar chemical properties. peerj.com

Table 1: Comparative Activity of Jasmonic Acid and its Derivatives in Plant Defense against Herbivores

Compound Plant Species Observed Effect Reference
Dihydrojasmonic Acid (DHJA) General Potential insecticidal activity. ontosight.ai
Methyl Dihydrojasmonate (MDHJ) Tobacco (Nicotiana tabacum) Lower bioactivity in inducing defense gene expression compared to Methyl Jasmonate (MJ). google.com
Jasmonic Acid (JA) Arabidopsis thaliana Essential for effective defense against fungal gnat larvae (Bradysia impatiens). nih.gov
Methyl Jasmonate (MJ) General Induces the synthesis of defensive proteinase inhibitors. researchgate.netmdpi.com

Dihydrojasmonic Acid's Influence on Plant-Pathogen Dynamics

Dihydrojasmonic acid and its derivatives play a significant role in mediating plant defenses against pathogenic microorganisms, particularly necrotrophic fungi that thrive on dead tissue. The application of these compounds can bolster a plant's innate immunity.

Salts of dihydrojasmonic acid have been shown to increase disease resistance in plants. jst.go.jpresearchgate.netepo.org This is achieved by stimulating processes such as Systemic Acquired Resistance (SAR), a whole-plant defense response, and by inducing the production of phytoalexins, which are antimicrobial secondary metabolites. jst.go.jpresearchgate.netepo.orggoogle.comresearchgate.net Maintaining cell wall integrity during stress is another mechanism by which these compounds can decrease the likelihood of infection. jst.go.jpgoogle.com

A derivative, n-propyl dihydrojasmonate (PDJ), has demonstrated effectiveness in controlling gray mold, caused by the necrotrophic fungus Botrytis cinerea, in apples. researchgate.netjst.go.jp Application of PDJ to apples prior to inoculation with the fungus resulted in significantly smaller lesion diameters. jst.go.jp The protective effect is linked to the induction of ethylene (B1197577) production and an increase in endogenous jasmonic acid levels, which work synergistically to inhibit the infection. researchgate.netjst.go.jp This suggests that while dihydrojasmonic acid derivatives can trigger defense pathways, they may also act by amplifying the canonical jasmonic acid signaling cascade.

Interestingly, studies on the enzyme S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase (JMT), which converts JA to the volatile signal methyl jasmonate (MeJA), found that dihydrojasmonic acid was a poor substrate. pnas.orgpnas.org This indicates a divergence in the metabolic fates and signaling roles of JA and DHJA within the plant.

Table 2: Effect of Dihydrojasmonic Acid Derivatives on Plant Pathogens

Compound/Formulation Host Plant Pathogen Observed Effect Reference
Salts of Dihydrojasmonic Acid General General pathogens Increases Systemic Acquired Resistance (SAR) and phytoalexin production. jst.go.jpresearchgate.netepo.orggoogle.comresearchgate.net
n-Propyl Dihydrojasmonate (PDJ) Apple (Malus domestica) Botrytis cinerea Reduced lesion diameter; induced ethylene production and endogenous JA. researchgate.netjst.go.jp
Dihydrojasmonic Acid (DHJA) Arabidopsis thaliana Botrytis cinerea Poor substrate for JMT enzyme, suggesting a different signaling role than JA. pnas.orgpnas.org

Interplant Communication Mediated by Dihydrojasmonic Acid or its Derivatives

Plants can communicate with each other through the release of volatile organic compounds (VOCs), particularly in response to stress. This airborne signaling can prime or induce defenses in neighboring plants. Within the jasmonate family, methyl jasmonate (MeJA) is recognized as a key airborne signal that mediates inter- and intra-plant communication. nih.govpnas.orgnih.gov Upon perception, MeJA is typically converted back to jasmonic acid and then to the bioactive conjugate jasmonoyl-isoleucine (JA-Ile) to activate defense gene expression. universiteitleiden.nl

The role of dihydrojasmonic acid or its volatile ester, methyl dihydrojasmonate (MDHJ), in this process is less established. google.com The enzyme responsible for creating MeJA, jasmonic acid carboxyl methyltransferase (JMT), shows very low activity with dihydrojasmonic acid as a substrate, suggesting that the production of MDHJ in plants is likely to be much lower than that of MeJA. pnas.orgpnas.org

While MDHJ is volatile, its efficacy as a long-distance signal may be limited compared to MeJA. google.com Formulations developed for agricultural use containing MDHJ sometimes include fixative compounds to reduce its volatility and evaporation, thereby increasing the exposure time of the treated plant to the active ingredient. google.comgoogle.com This implies that while airborne transmission is possible, it may not be its primary or most effective mode of action in natural ecological settings for interplant communication.

Dihydrojasmonic Acid Production by Fungi and its Implications

A fascinating aspect of jasmonate ecology is their production by various fungi, including both plant pathogens and saprophytes. researchgate.netplos.orgnih.gov This discovery blurs the lines of chemical communication, suggesting that fungi may have evolved the ability to produce these compounds to manipulate host plant physiology for their own benefit. mdpi.com

Several fungal species have been identified that produce dihydrojasmonic acid or its derivatives. The fungus Botryodiplodia theobromae (synonym Lasiodiplodia theobromae), from which jasmonic acid was first isolated, also produces the 7-epimer of 9,10-dihydrojasmonic acid. ijcmas.com The fungus Gibberella fujikuroi is known to produce N-dihydrojasmonoyl-isoleucine, a conjugate of dihydrojasmonic acid and the amino acid isoleucine. ijcmas.comrsc.org Furthermore, fungi like Aspergillus niger have been shown to metabolize exogenously applied 9,10-dihydro-JA, indicating they possess the enzymatic machinery to process these molecules. ijcmas.com

The ecological implication of fungal jasmonate production is a subject of active research. One hypothesis is that pathogenic fungi secrete these compounds to hijack the plant's defense signaling network. mdpi.combiorxiv.org For example, by activating the jasmonate pathway, a pathogen might suppress the salicylic (B10762653) acid (SA) pathway, which is often the primary defense against biotrophic pathogens. nih.gov This hormonal crosstalk could render the plant more susceptible to infection. Fungal production of jasmonates could therefore be a sophisticated virulence strategy, turning the plant's own defense language against it.

Table 3: Fungal Production of Dihydrojasmonic Acid and its Derivatives

Fungal Species Compound Produced/Metabolized Reference
Botryodiplodia theobromae (Lasiodiplodia theobromae) (+)-7-epi-9,10-dihydrojasmonic acid
Gibberella fujikuroi N-dihydrojasmonoyl-isoleucine ijcmas.comrsc.org
Aspergillus niger Metabolizes 9,10-dihydro-JA ijcmas.com
Fusarium oxysporum Transforms linoleic acid to the isoleucine conjugate of 9,10-dihydrojasmonic acid. diva-portal.org

Analytical Methodologies for Dihydrojasmonic Acid Research

Extraction and Sample Preparation Techniques for Dihydrojasmonic Acid Quantification

The initial and most critical step in the analysis of dihydrojasmonic acid is its efficient extraction from the sample matrix, which is commonly plant tissue. The primary challenge is to isolate the target analyte from interfering substances while preventing its degradation. To ensure accuracy and precision in quantification, an internal standard is typically introduced at the beginning of the sample preparation process. nih.govresearchgate.net Dihydrojasmonic acid (dh-JA) itself is frequently used as an internal standard when quantifying jasmonic acid (JA) and other related phytohormones, as it corrects for losses during extraction, purification, and analysis. nih.govpubcompare.airesearchgate.net

A common procedure begins with flash-freezing the biological sample (e.g., plant leaves) in liquid nitrogen to halt metabolic processes and then grinding it into a fine powder. pubcompare.aipnas.orgresearchgate.net This powder is then homogenized in an ice-cold extraction solvent. pnas.org Methanol, often in an aqueous solution, is a preferred solvent for extracting phytohormones due to its ability to penetrate tissues effectively. pnas.orgresearchgate.net For instance, one method involves homogenizing 0.5 g of fresh tissue in 2.5 mL of ultrapure water. pubcompare.ai Another approach uses a methanol-based extraction, followed by partitioning with diethyl ether or chloroform (B151607) after acidification. pnas.org

Following extraction, the crude extract typically undergoes a purification and enrichment step to remove interfering compounds. researchgate.net Solid-phase extraction (SPE) using C18 cartridges is a widely adopted method for this purpose. researchgate.net In some cases, particularly for analysis by gas chromatography or fluorescence detection, a derivatization step is necessary. nih.govpnas.org For example, plant extracts can be derivatized with 9-anthryldiazomethane (B78999) (ADAM reagent) to enable fluorescence detection. nih.govresearchgate.net For GC-MS analysis, fatty acids in the extract are often methylated using diazomethane (B1218177) to increase their volatility. pnas.orgresearchgate.net

Table 1: Summary of Extraction and Sample Preparation Techniques for Dihydrojasmonic Acid and Related Jasmonates

Step Technique/Reagent Purpose References
Sample Homogenization Grinding in liquid nitrogen To create a fine powder and halt enzymatic activity. pubcompare.aipnas.orgresearchgate.net
Internal Standard Dihydrojasmonic acid (dh-JA) To correct for analyte loss during sample preparation and analysis, ensuring accurate quantification. nih.govpubcompare.airesearchgate.net
Extraction Solvents Methanol, Methanol/Water, Diethyl ether To efficiently extract phytohormones from the sample matrix. pnas.orgresearchgate.net
Purification Solid-Phase Extraction (SPE) with C18 cartridges To remove interfering substances and enrich the sample with the target analytes. researchgate.net
Derivatization (for GC/Fluorescence) Diazomethane, 9-anthryldiazomethane (ADAM) To increase volatility for GC analysis or to add a fluorescent tag for HPLC-fluorescence detection. nih.govresearchgate.netpnas.org

Chromatographic Separation Techniques for Dihydrojasmonic Acid

Chromatography is essential for separating dihydrojasmonic acid from other compounds in the purified extract before detection. The choice between liquid and gas chromatography depends on the analyte's properties, the required sensitivity, and the available detection methods.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally sensitive compounds like dihydrojasmonic acid. google.com The separation is most commonly achieved using a C18 reversed-phase column. nih.govresearchgate.net A mobile phase consisting of a gradient of acetonitrile (B52724) and water is frequently employed to elute the compounds. nih.govresearchgate.net

For enhanced sensitivity and selectivity, especially when not coupled with mass spectrometry, detection often relies on fluorescence. nih.govresearchgate.net This requires a pre-column derivatization step where a fluorescent tag is attached to the dihydrojasmonic acid molecule. nih.govresearchgate.net For example, after derivatization with the ADAM reagent, dihydrojasmonic acid can be detected by a fluorescence detector with excitation and emission wavelengths set to 254 nm and 412 nm, respectively. nih.gov This method is highly reproducible and selective, yielding a single peak for the compound. nih.govresearchgate.net The detection limit for dihydrojasmonic acid using this approach has been reported as 3.7 ng/mL per 50-µL injection. nih.gov An HPLC-based method has been successfully developed for the simultaneous detection of jasmonic acid, dihydrojasmonic acid, methyl jasmonate, and dihydro methyl jasmonate in plant samples. google.com

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is a traditional and robust method for the analysis of jasmonates. creative-proteomics.com Since dihydrojasmonic acid is not sufficiently volatile for GC analysis, a derivatization step, typically methylation to form methyl dihydrojasmonate, is required. pnas.orgresearchgate.net This process makes the analyte volatile enough to travel through the GC column. pnas.org

GC-based methods can provide excellent separation and quantification. For instance, an analytical method was developed to quantify methyl dihydrojasmonate in oil-in-water microemulsions, where the compound showed a retention time of approximately 16.7 minutes. researchgate.net Furthermore, specialized chiral GC columns can be used to separate the different stereoisomers of methyl dihydrojasmonate, which is important as these isomers can have distinct biological activities and sensory properties. researchgate.net A method combining vapor-phase extraction with GC-chemical ionization-MS allows for the sensitive and reproducible quantification of both cis- and trans-isomers of methylated dihydrojasmonic acid from small amounts of plant material. researchgate.net

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometric Detection and Quantification of Dihydrojasmonic Acid

Mass spectrometry (MS) is the gold standard for the detection and quantification of low-abundance molecules like dihydrojasmonic acid due to its unparalleled sensitivity and specificity. It is typically coupled with a chromatographic separation system.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the predominant technique for phytohormone analysis, including dihydrojasmonic acid. creative-proteomics.comcreative-proteomics.com This method combines the superior separation capabilities of HPLC with the highly sensitive and specific detection of tandem mass spectrometry. creative-proteomics.comresearchgate.net A significant advantage of LC-MS/MS is that it often allows for the direct analysis of crude plant extracts without the need for derivatization, streamlining the sample preparation process. creative-proteomics.comresearchgate.net

The technique is capable of high-throughput and highly precise quantification of dihydrojasmonic acid and other jasmonates. creative-proteomics.com For accurate quantification, stable isotope-labeled internal standards are crucial to compensate for matrix effects and variations during sample preparation and ionization. creative-proteomics.com The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for dihydrojasmonic acid are monitored. nih.govresearchgate.net This provides exceptional selectivity, minimizing interference from the complex sample matrix and allowing for reliable quantification even at very low concentrations. nih.govresearchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is commonly used as the ion source in LC-MS/MS systems for the analysis of phytohormones. researchgate.netnih.gov ESI is particularly well-suited for polar and thermally labile molecules like dihydrojasmonic acid, as it transfers them from the liquid phase to the gas phase as intact ions with minimal fragmentation.

ESI-MS/MS has been instrumental in the identification of novel jasmonate compounds. For example, novel tryptophan conjugates of both jasmonic acid and dihydrojasmonic acid were identified in extracts from Asparagus officinalis spears using ESI tandem mass spectrometry. The specificity of ESI-MS/MS is also valuable for method validation. The accuracy of an HPLC method with fluorescence detection for jasmonic acid, which used dihydrojasmonic acid as an internal standard, was confirmed by analyzing the same samples with an LC-ESI-MS/MS system. nih.govresearchgate.net

Table 2: Overview of Analytical Methods for Dihydrojasmonic Acid

Technique Separation Principle Common Conditions/Parameters Detection Method Key Findings/Applications References
HPLC-FLD Reversed-Phase Chromatography C18 column; Acetonitrile/water gradient; Pre-column derivatization with ADAM reagent. Fluorescence Detection (FLD) Detection limit of 3.7 ng/mL for dh-JA. Used for quantification in plant extracts. nih.govresearchgate.net
GC-MS Gas-Liquid Partitioning Derivatization (methylation) required. Chiral columns can separate stereoisomers. Mass Spectrometry (MS) Traditional method for jasmonate analysis. Quantifies methyl dihydrojasmonate. creative-proteomics.comresearchgate.netresearchgate.net
LC-MS/MS Reversed-Phase Chromatography C18 column; No derivatization usually needed. Tandem Mass Spectrometry (MS/MS) High-throughput, sensitive, and precise quantification. Allows simultaneous analysis of multiple hormones. creative-proteomics.comcreative-proteomics.comresearchgate.net
LC-ESI-MS/MS Reversed-Phase Chromatography Gradient elution. Electrospray Ionization Tandem MS (ESI-MS/MS) Identification of novel dihydrojasmonic acid conjugates. Method validation. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Use of Internal Standards (e.g., Dihydrojasmonic Acid for Jasmonic Acid Analysis)

In the quantitative analysis of jasmonic acid (JA), particularly in complex biological samples, the use of an internal standard is a critical practice to ensure accuracy and precision. Dihydrojasmonic acid (DHJA) is frequently chosen for this role. nih.govresearchgate.net An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known quantity to the sample before processing.

The primary reason for using DHJA as an internal standard is that it can be separated from JA during chromatographic analysis, yet it behaves similarly during extraction and derivatization procedures. researchgate.net This similarity helps to correct for any loss of the target analyte (JA) that may occur during the extensive sample preparation steps. nih.govresearchgate.net By comparing the signal of the analyte to the known concentration of the internal standard, a more accurate quantification can be achieved. researchgate.net This method allows for the determination of results in a single chromatographic run, where peaks for both JA and DHJA are visible. researchgate.net

For instance, in a method developed for the determination of endogenous JA in Lemna minor plant extracts, DHJA was used as an internal standard to improve accuracy and precision. nih.govresearchgate.net The plant tissues were subjected to extraction and derivatization with 9-anthryldiazomethane (ADAM) reagent. nih.govresearchgate.net The use of DHJA corrected for any losses of JA during these preparation steps. nih.govresearchgate.net The derivatized compounds were then analyzed using liquid chromatography with fluorescence detection. nih.govresearchgate.net

Similarly, in a study quantifying jasmonate family members in wounded and healthy leaves of Arabidopsis thaliana and potato, DHJA was used as an internal standard for the quantification of jasmonic acid isomers. pnas.org The researchers first confirmed the absence of endogenous DHJA in the plant tissues to ensure it would not interfere with the analysis. pnas.org

The choice between internal and external standards depends on the required precision of the analysis. creative-proteomics.com While external standards are simpler, internal standards like DHJA are necessary for high-precision studies where experimental conditions may vary. creative-proteomics.com

Table 1: Application of Dihydrojasmonic Acid as an Internal Standard

Analytical Method Plant Species Purpose of DHJA Reference
Liquid Chromatography with Fluorescence Detection Lemna minor To correct for JA losses during sample preparation. nih.govresearchgate.net nih.gov, researchgate.net,
Gas Chromatography-Mass Spectrometry (GC-MS) Arabidopsis thaliana and Potato For quantification of jasmonic acid isomers. pnas.org pnas.org

Other Detection Methods (e.g., ELISA)

Besides chromatographic techniques, other methods are available for the detection and quantification of jasmonates, including dihydrojasmonic acid. One such method is the enzyme-linked immunosorbent assay (ELISA). google.com

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. mybiosource.com For jasmonate analysis, a competitive ELISA can be established. In one study, a monoclonal antibody (McAb) was developed against methyl jasmonate (MeJA). This antibody's binding affinity was significantly reduced by the hydrogenation of the pentenyl side chain at C-9 and C-10, which is the structural difference in dihydrojasmonic acid. This indicates a high specificity of the antibody to the jasmonic acid structure, which could be exploited for developing specific immunoassays.

In another study, the concentrations of jasmonic acid, dihydrojasmonic acid, and other jasmonates were measured by ELISA in asparagus spears after harvest. This research demonstrated that ELISA could be a valuable tool for monitoring changes in the levels of these compounds in response to physiological stresses like wounding and water stress.

However, ELISA has limitations. While specific, it often cannot detect multiple hormones simultaneously, and the repeatability can be poor. google.com This is a significant drawback compared to methods like liquid chromatography-mass spectrometry (LC-MS/MS), which can quantify multiple analytes in a single run. creative-proteomics.com

Table 2: Comparison of ELISA and LC-MS/MS for Jasmonate Analysis

Feature ELISA LC-MS/MS
Principle Immunoassay based on antibody-antigen interaction. mybiosource.com Chromatographic separation followed by mass-based detection. creative-proteomics.com
Specificity High for the target analyte. google.com High, based on mass-to-charge ratio and fragmentation. creative-proteomics.com
Multiplexing Generally cannot detect multiple hormones simultaneously. google.com Capable of simultaneous quantification of multiple compounds. creative-proteomics.com
Sample Throughput Can be high for a single analyte. Can be high for multiple analytes.
Derivatization Not typically required. Often not required, simplifying sample preparation. creative-proteomics.com

| Limitations | Poor repeatability, not suitable for simultaneous multi-hormone detection. google.com | Requires sophisticated and expensive instrumentation. |

Advanced Research Directions and Future Perspectives on Dihydrojasmonic Acid

Identification and Characterization of Dihydrojasmonic Acid Receptors

A crucial step in understanding the biological activity of any signaling molecule is the identification of its receptor. For the jasmonate family, the F-box protein CORONATINE INSENSITIVE 1 (COI1) is the well-established receptor for the biologically active form, JA-Ile. pnas.orgmdpi.comnih.govnih.gov The COI1 protein is a component of the Skp/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCF^COI1^. nih.govuni-hohenheim.de This complex targets JASMONATE ZIM-DOMAIN (JAZ) proteins, which are repressors of JA signaling, for degradation. pnas.orgmdpi.comnih.gov The binding of JA-Ile to COI1 facilitates the interaction between COI1 and JAZ proteins, leading to the ubiquitination and subsequent degradation of JAZ proteins and the activation of JA-responsive genes. nih.govnih.gov

The interaction between the jasmonate ligand and the COI1-JAZ complex is highly specific. Studies have shown that the tomato COI1 protein plays a direct role in binding JA-Ile. nih.gov While the primary receptor for many jasmonate responses is COI1, the specific receptor interactions for dihydrojasmonic acid are not yet fully elucidated. Research on a jasmonic acid methyltransferase from Hedychium coronarium (HcJMT1) demonstrated that this enzyme could catalyze both jasmonic acid and its structural analogue, dihydrojasmonic acid, suggesting that other components of the jasmonate signaling pathway may also interact with DHA. Further investigation is needed to determine if DHA binds to COI1 with a similar, lesser, or different affinity compared to JA-Ile, or if it has its own unique receptor. The potential for different stereoisomers of DHA to have varying biological activities and receptor binding affinities also remains an open area of research. nih.gov

Elucidation of Dihydrojasmonic Acid Transporters and Movement Mechanisms

The transport of jasmonates within and between cells is critical for their function in systemic signaling and coordinating responses throughout the plant. uzh.chpnas.org Several transporters for jasmonic acid and its derivatives have been identified. The GLUCOSINOLATE TRANSPORTER 1 (GTR1), a member of the Nitrate Transporter 1/Peptide Transporter Family (NPF), has been identified as a transporter for both jasmonic acid and JA-Ile in Arabidopsis thaliana. frontiersin.orgnih.govresearchgate.net GTR1 is involved in the translocation of these molecules from wounded to unwounded leaves. nih.gov In gtr1 mutants, the accumulation and translocation of JA and JA-Ile in undamaged leaves after wounding are reduced. nih.gov

Another family of transporters, the ATP-binding cassette (ABC) transporters, also plays a role in jasmonate movement. frontiersin.orgnih.gov The jasmonate transporter (JAT) family, which are ABCG transporters, are involved in the transport of jasmonates across various cellular membranes. nih.govmusechem.com For instance, AtJAT1/AtABCG16 is located in the plasma membrane and the nuclear envelope and is responsible for the efflux of jasmonic acid from the cell and the influx of JA-Ile into the nucleus. frontiersin.orgnih.govmusechem.com

While these transporters have been characterized for JA and JA-Ile, their specificity for dihydrojasmonic acid has not been extensively studied. Given the structural similarity between DHA and JA, it is plausible that they share common transport mechanisms. However, the saturation of the pentenyl side chain in DHA could alter its binding affinity to these transporters. Future research should focus on direct transport assays with labeled DHA to determine its specific transporters and to understand how its movement is regulated within the plant, which is crucial for its role in long-distance signaling. nih.govmdpi.com

Deeper Understanding of Dihydrojasmonic Acid's Role in Resource Allocation

Jasmonates are key regulators of the trade-off between plant growth and defense, a critical aspect of resource allocation. pnas.orgnih.govnih.govmdpi.com When a plant is under attack, resources are often diverted from growth-related processes to the production of defense compounds and mechanisms. mdpi.com Jasmonate signaling is central to this shift, promoting defense responses while often inhibiting vegetative growth. pnas.org This is achieved by rewiring the plant's central metabolism, leading to a decrease in metabolites associated with growth, such as sucrose (B13894) and certain organic acids, and an increase in protective compounds like amino acids. nih.gov

The role of dihydrojasmonic acid in this complex regulatory network is an emerging area of interest. As a plant growth regulator, DHA has been shown to inhibit lettuce seed germination and reduce the radicle length of seedlings at high concentrations. caymanchem.com This suggests that DHA, like other jasmonates, can influence developmental processes. A study on Paris polyphylla var. yunnanensis using methyl dihydrojasmonate (MDJ) found that it enhanced the accumulation of medicinally important steroidal saponins, indicating a role in secondary metabolism, which is a key component of plant defense. researchgate.net The study also noted an increase in photosynthetic pigments and antioxidant enzymes at certain concentrations. researchgate.net

Future research should aim to dissect the specific molecular mechanisms by which DHA influences resource allocation. This could involve transcriptomic and metabolomic analyses of plants treated with DHA to identify the genes and metabolic pathways that are specifically regulated by this compound. plos.orgresearchgate.netmdpi.comnih.gov Understanding how DHA modulates the balance between growth and defense could have significant implications for agriculture, potentially leading to strategies to enhance crop resilience without compromising yield.

Investigating Dihydrojasmonic Acid's Role in Long-Distance Signaling

Systemic signaling allows plants to mount a coordinated defense response in tissues distant from the initial site of attack or stress. nih.gov Jasmonates are known to be mobile signals that are transported through the plant's vascular system to initiate systemic acquired resistance. pnas.orgnih.govnih.govusp.br Both jasmonic acid and its volatile derivative, methyl jasmonate (MeJA), can act as long-distance signals. pnas.orgnih.govusp.br The transport of these molecules through the phloem and xylem enables rapid communication between different parts of the plant. nih.govusp.br

The potential for dihydrojasmonic acid to act as a long-distance signal is an area ripe for investigation. Its structural similarity to jasmonic acid suggests it could be transported via similar mechanisms. Studies on jasmonate transport have shown that these molecules can move from shoots to roots and vice versa, coordinating growth and defense responses across the entire plant. uzh.ch For example, foliar application of jasmonates can induce defense responses in the roots. nih.gov

To establish a role for DHA in long-distance signaling, researchers could use labeled DHA to trace its movement through the plant following localized application. Grafting experiments between wild-type plants and those unable to synthesize or perceive DHA could also provide insights into its role as a mobile signal. pnas.org Furthermore, examining the systemic transcriptomic and metabolic changes in response to localized DHA treatment would help to elucidate its specific targets in distant tissues.

Application of Genetic and Genomic Approaches to Dihydrojasmonic Acid Research

Genetic and genomic tools have been instrumental in advancing our understanding of jasmonate signaling. maxapress.comresearchgate.net The use of mutants, particularly in model organisms like Arabidopsis thaliana and tomato, has allowed for the identification of key components of the JA biosynthesis and signaling pathways. pnas.orgpnas.org Genome-wide association studies (GWAS) and the analysis of quantitative trait loci (QTL) can help to link genetic variations to specific traits related to jasmonate responses. dntb.gov.ua

These approaches can be powerfully applied to the study of dihydrojasmonic acid. For instance, screening for mutants that show altered sensitivity to exogenous DHA could lead to the discovery of its specific receptors or signaling components. Transcriptomic analyses, such as RNA-sequencing, have already been used to study the response of Paris polyphylla to methyl dihydrojasmonate, revealing changes in the expression of genes related to steroidal saponin (B1150181) biosynthesis. researchgate.net A time-series transcriptomic study of MeJA-treated Arabidopsis has provided a detailed view of the dynamic nature of the JA gene regulatory network, a methodology that could be applied to DHA to understand its specific temporal effects on gene expression. nih.gov

Databases that compile genomic and transcriptomic data are valuable resources for this research. dntb.gov.uaoup.com By integrating data from various "omics" platforms, researchers can build comprehensive models of the gene regulatory networks controlled by DHA. This will be essential for a complete understanding of its physiological roles.

Biotechnological Production and Optimization of Dihydrojasmonic Acid and its Analogues

There is growing interest in producing valuable plant-derived compounds through biotechnological methods, which can offer a more sustainable and controlled alternative to extraction from natural sources. nih.gov Metabolic engineering of microorganisms, such as the yeast Saccharomyces cerevisiae, has emerged as a promising strategy for the production of various plant secondary metabolites, including fatty acid derivatives. frontiersin.orgmdpi.com

The biosynthesis of dihydrojasmonic acid could potentially be achieved in engineered microbes. This would involve introducing the necessary biosynthetic genes from plants or fungi into a suitable microbial host. For example, fungi like Lasiodiplodia theobromae are known to produce jasmonic acid and its derivatives. nih.govpeerj.com The biosynthetic pathway for jasmonates involves several key enzymes, including lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC). peerj.com The reduction of the pentenyl side chain of jasmonic acid to form dihydrojasmonic acid would require a specific reductase enzyme.

Metabolic engineering efforts could focus on optimizing the expression of these enzymes and manipulating the host's metabolism to increase the precursor supply and enhance the final product yield. frontiersin.orgnih.gov Strategies such as fusing enzymes, engineering cofactor supply, and optimizing fermentation conditions have been successfully used to increase the production of other complex molecules like dihydroartemisinic acid and could be applied to DHA. frontiersin.orgnih.gov The development of microbial cell factories for DHA and its analogues could provide a scalable and cost-effective source of these compounds for agricultural and other applications. nih.govresearchgate.net

Development of Novel Dihydrojasmonic Acid Analogues for Specific Applications

The synthesis of novel analogues of plant hormones is a common strategy to develop compounds with enhanced stability, specificity, or activity for particular applications. nih.gov Structure-activity relationship (SAR) studies are crucial for understanding which chemical features of a molecule are essential for its biological function and for designing more effective analogues. nih.govnih.govresearchgate.net

For jasmonates, SAR studies have revealed the importance of the carboxyl group at C-1, a keto or hydroxyl group at C-6, and the pentenyl side chain at C-7 for their biological activity. nih.gov However, there is also a degree of flexibility, which allows for the creation of synthetic analogues with potent activities. nih.gov For example, n-propyl dihydrojasmonate (PDJ) is a synthetic derivative that has been used to improve the quality of apple fruits. researchgate.net

Future research in this area could focus on synthesizing and screening a wider range of dihydrojasmonic acid analogues. By modifying the length and composition of the side chains or altering the functional groups on the cyclopentanone (B42830) ring, it may be possible to develop novel compounds with specific properties, such as enhanced growth-inhibiting effects for use as herbicides or improved defense-inducing capabilities for crop protection. The development of such analogues, coupled with a deeper understanding of their modes of action, holds significant promise for agricultural and biotechnological applications.

Q & A

Q. What are the critical handling and storage protocols for dihydrojasmonic acid in laboratory settings?

Dihydrojasmonic acid should be stored in a dry, ventilated environment at room temperature to maintain stability . It is insoluble in water and may spread on aquatic surfaces, requiring containment measures during ecological studies . Standard laboratory precautions include avoiding inhalation, skin contact, and incompatible materials like oxidizers. Personal protective equipment (PPE) is generally unnecessary under normal handling conditions, but consultation with occupational safety experts is advised for atypical scenarios .

Q. How do the physical and chemical properties of dihydrojasmonic acid influence its experimental applications?

As a solid with low water solubility, dihydrojasmonic acid is typically dissolved in organic solvents for biological assays. Its stability under normal storage conditions (no decomposition or hazardous reactions) ensures reliability in repeated experiments . The lack of measurable vapor pressure or flammability reduces risks in open-lab workflows, though decomposition products like CO and CO₂ may form under extreme conditions .

Q. What are the primary biological roles of dihydrojasmonic acid in plant systems?

Dihydrojasmonic acid is a key component of the jasmonate signaling pathway, functioning as a metabolic derivative of jasmonic acid (JA). It regulates plant stress responses and growth inhibition, as demonstrated in studies where 10 mM concentrations suppressed lettuce seed germination and root elongation . Its structural similarity to JA allows it to act as a competitive inhibitor or modulator in hormone crosstalk studies .

Advanced Research Questions

Q. How can researchers validate the quantification of endogenous jasmonates using dihydrojasmonic acid as an internal standard?

In liquid chromatography-mass spectrometry (LC-MS), dihydrojasmonic acid serves as an internal standard due to its structural resemblance to JA and distinct mass-to-charge ratio (m/z 211.134 vs. JA’s m/z 209.118). Methodological validation includes:

  • Spike-and-recovery tests to assess extraction efficiency.
  • Calibration curves with known JA/dihydrojasmonic acid ratios to ensure linearity (e.g., > 0.99).
  • Cross-checking against deuterated JA analogs to rule out matrix interference .

Q. What experimental designs address contradictions in dihydrojasmonic acid’s bioactivity across plant species?

Discrepancies in bioactivity (e.g., growth inhibition in lettuce vs. no effect in tomatoes) may arise from species-specific receptor affinities or metabolic turnover. To resolve this:

  • Conduct dose-response assays across multiple species (e.g., 0.1–20 mM gradients).
  • Pair with transcriptomic analysis of jasmonate-responsive genes (e.g., MYC2, JAZ).
  • Use isotopic labeling (e.g., ¹³C-dihydrojasmonic acid) to track uptake and conversion rates .

Q. How do stability and environmental factors impact dihydrojasmonic acid’s efficacy in long-term ecological studies?

While dihydrojasmonic acid degrades naturally in soil, its low water solubility limits mobility and prolongs local bioavailability. Researchers should:

  • Monitor soil pH and microbial activity, as acidic conditions accelerate degradation.
  • Use controlled-release formulations (e.g., nanoparticle encapsulation) to sustain activity.
  • Validate persistence via high-performance liquid chromatography (HPLC) at regular intervals .

Q. What methodological precautions are required when synthesizing dihydrojasmonic acid analogs for structure-activity studies?

Key considerations include:

  • Stereochemical purity: Use chiral chromatography or nuclear magnetic resonance (NMR) to confirm (1R,2R)- and (1S,2S)-isomer ratios .
  • Functional group compatibility: Avoid harsh reducing agents that may saturate the cyclopentanone ring.
  • Bioassay controls: Compare synthetic analogs against commercially available standards (e.g., ≥95% purity by GC) to confirm activity .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in dihydrojasmonic acid sourcing?

Variability in isomer composition or purity (e.g., 95% vs. 98%) can skew biological results. Mitigation strategies include:

  • Requesting certificates of analysis (CoA) for each batch, verifying purity via GC or HPLC.
  • Pre-screening batches in pilot bioassays (e.g., root inhibition tests).
  • Using suppliers adhering to ISO guidelines for analytical standards .

Q. What statistical approaches are recommended for analyzing dihydrojasmonic acid’s dose-dependent effects?

Non-linear regression models (e.g., log-logistic curves) effectively quantify EC₅₀ values. For multi-experiment datasets:

  • Apply ANOVA with post-hoc Tukey tests to compare treatment groups.
  • Use mixed-effects models to account for biological replicates and temporal variation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.